molecular formula C24H24N4O7S B570582 Unii-01xwd8G9Y2 CAS No. 147103-95-5

Unii-01xwd8G9Y2

Cat. No.: B570582
CAS No.: 147103-95-5
M. Wt: 512.537
InChI Key: JZWUWLJCMMPASK-YTSMVRMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is a derivative of cefadroxil, a first-generation cephalosporin antibiotic. It is characterized by the presence of a hydroxyl group on the phenyl ring and a glycine moiety attached to the cephalosporin core structure.

Preparation Methods

The synthesis of N-(2-(4-HYDROXYPHENYL)GLYCYL)CEFADROXIL involves several steps, starting from the basic cephalosporin nucleus. The synthetic route typically includes the following steps:

    Formation of the cephalosporin core: The cephalosporin nucleus is synthesized through a series of reactions involving the condensation of 7-aminocephalosporanic acid with various acylating agents.

    Introduction of the glycine moiety: The glycine moiety is introduced through a coupling reaction with the cephalosporin core, often using reagents such as carbodiimides to facilitate the formation of the amide bond.

    Hydroxylation of the phenyl ring: The hydroxyl group is introduced onto the phenyl ring through a hydroxylation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide or other suitable oxidants.

Industrial production methods for this compound would involve optimizing these synthetic steps for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(2-(4-HYDROXYPHENYL)GLYCYL)CEFADROXIL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative. Common oxidizing agents for this reaction include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the cephalosporin core, to form reduced derivatives. Reducing agents such as sodium borohydride can be used for this purpose.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group or other functional groups can be replaced by different substituents. Common reagents for substitution reactions include halogenating agents and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-(4-HYDROXYPHENYL)GLYCYL)CEFADROXIL has several scientific research applications, including:

    Chemistry: The compound is used as a model molecule for studying the reactivity and stability of cephalosporin derivatives. It is also used in the development of new synthetic methodologies for cephalosporin antibiotics.

    Biology: The compound is studied for its biological activity, particularly its antibacterial properties. It is used in research to understand the mechanisms of action of cephalosporin antibiotics and to develop new derivatives with improved efficacy.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antibiotic for treating bacterial infections. It is also studied for its pharmacokinetic properties and its interactions with other drugs.

    Industry: The compound is used in the pharmaceutical industry for the development and production of cephalosporin antibiotics. It is also used in quality control and analytical testing of cephalosporin derivatives.

Mechanism of Action

The mechanism of action of N-(2-(4-HYDROXYPHENYL)GLYCYL)CEFADROXIL involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in bacterial cell walls, which are essential for the cross-linking of peptidoglycan chains. By binding to these proteins, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death. The molecular pathways involved include the disruption of peptidoglycan synthesis and the activation of autolytic enzymes in bacteria.

Comparison with Similar Compounds

N-(2-(4-HYDROXYPHENYL)GLYCYL)CEFADROXIL is similar to other cephalosporin antibiotics, such as cefadroxil, cephalexin, and cefazolin. it is unique due to the presence of the hydroxyl group on the phenyl ring and the glycine moiety. These structural features contribute to its distinct chemical and biological properties.

Similar compounds

    Cefadroxil: A first-generation cephalosporin antibiotic with a similar core structure but lacking the hydroxyl group and glycine moiety.

    Cephalexin: Another first-generation cephalosporin antibiotic with a similar core structure but different substituents on the phenyl ring.

    Cefazolin: A first-generation cephalosporin antibiotic with a similar core structure but different side chains.

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O7S/c1-11-10-36-23-18(22(33)28(23)19(11)24(34)35)27-21(32)17(13-4-8-15(30)9-5-13)26-20(31)16(25)12-2-6-14(29)7-3-12/h2-9,16-18,23,29-30H,10,25H2,1H3,(H,26,31)(H,27,32)(H,34,35)/t16-,17-,18-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWUWLJCMMPASK-YTSMVRMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(C4=CC=C(C=C4)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@@H](C4=CC=C(C=C4)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100479
Record name Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-N-[(6R,7R)-2-carboxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-(4-hydroxyphenyl)-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147103-95-5
Record name Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-N-[(6R,7R)-2-carboxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-(4-hydroxyphenyl)-, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147103-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-(4-Hydroxyphenyl)glycyl)cefadroxil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147103955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-N-[(6R,7R)-2-carboxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-(4-hydroxyphenyl)-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-(4-HYDROXYPHENYL)GLYCYL)CEFADROXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01XWD8G9Y2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-01xwd8G9Y2
Reactant of Route 2
Reactant of Route 2
Unii-01xwd8G9Y2
Reactant of Route 3
Reactant of Route 3
Unii-01xwd8G9Y2
Reactant of Route 4
Reactant of Route 4
Unii-01xwd8G9Y2
Reactant of Route 5
Unii-01xwd8G9Y2
Reactant of Route 6
Reactant of Route 6
Unii-01xwd8G9Y2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.